rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans

Description

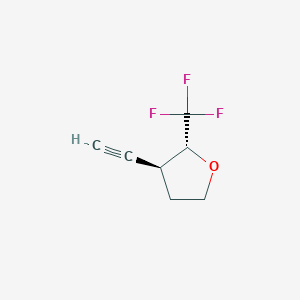

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is a chiral oxolane (tetrahydrofuran) derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an ethynyl (-C≡CH) substituent at the 3-position. The stereochemistry is defined as trans across the oxolane ring, with racemic (rac-) notation indicating a 1:1 mixture of enantiomers. This compound is listed in Enamine Ltd’s Building Blocks Catalogue (2021) with a molecular weight of 210.11 g/mol, though its CAS number and detailed physicochemical data (e.g., melting point, solubility) remain unreported .

Properties

Molecular Formula |

C7H7F3O |

|---|---|

Molecular Weight |

164.12 g/mol |

IUPAC Name |

(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane |

InChI |

InChI=1S/C7H7F3O/c1-2-5-3-4-11-6(5)7(8,9)10/h1,5-6H,3-4H2/t5-,6-/m1/s1 |

InChI Key |

VKQYPQNAMKEUJL-PHDIDXHHSA-N |

Isomeric SMILES |

C#C[C@@H]1CCO[C@H]1C(F)(F)F |

Canonical SMILES |

C#CC1CCOC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Trifluoromethylated Oxolanes

The synthesis of trifluoromethylated oxolanes, including rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans, typically involves stereoselective ring formation and introduction of the trifluoromethyl and ethynyl groups through careful functional group transformations. Key strategies include:

- Epoxide Ring Opening : Starting from trifluoromethyl-substituted epoxides, nucleophilic ring opening with alkynyl nucleophiles can yield the desired oxolane ring with the ethynyl substituent at the 3-position.

- Cyclization of Halohydrins : Halohydrins bearing trifluoromethyl groups can be cyclized under basic conditions to form the oxolane ring.

- Asymmetric Catalysis : Use of chiral catalysts or auxiliaries to control the stereochemistry at C-2 and C-3 positions, ensuring the trans configuration of the racemic mixture.

Specific Synthetic Route Examples

While direct literature specifically naming this compound is limited, related synthetic methodologies can be extrapolated from the synthesis of similar trifluoromethylated oxolanes and ethynylated heterocycles.

Epoxide Opening with Alkynyl Nucleophiles

- Starting Material : A trifluoromethyl-substituted epoxide such as 2-(trifluoromethyl)oxirane.

- Reagents : Terminal alkynes (e.g., ethynyl lithium or ethynyl magnesium bromide) serve as nucleophiles.

- Conditions : Low temperature (e.g., 0 °C to room temperature) in aprotic solvents like tetrahydrofuran (THF).

- Outcome : Nucleophilic attack opens the epoxide ring regioselectively, forming the 3-ethynyl-2-(trifluoromethyl)oxolane ring with trans stereochemistry.

Cyclization of Halohydrins

- Starting Material : Halohydrins with trifluoromethyl substitution at C-2.

- Reagents : Base such as potassium carbonate or sodium hydride.

- Conditions : Polar aprotic solvents, mild heating.

- Outcome : Intramolecular nucleophilic substitution leads to ring closure, yielding the oxolane ring.

Catalytic and Protecting Group Strategies

- Use of Trifluoroacetic Acid (TFA) : TFA is often employed to deprotect intermediates or to facilitate transamidation steps in related synthesis pathways, enhancing stereoselectivity and yield.

- Boc Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are used to protect amino groups during multi-step syntheses involving oxolane rings, with subsequent deprotection under acidic conditions.

- Palladium Catalysis : Although palladium-catalyzed reactions are common in related heterocycle syntheses, they are generally avoided in trifluoromethylated oxolane syntheses to prevent side reactions with the trifluoromethyl group.

Data Tables and Research Outcomes

Representative Reaction Conditions and Yields

Stereochemical Outcomes

- The trans configuration of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane is favored due to steric and electronic effects during nucleophilic ring opening and cyclization steps.

- Enantiomeric ratios (e.r.) for similar oxolane syntheses typically exceed 90:10 under optimized chiral catalysis or resolution conditions.

Analytical Characterization

- NMR Spectroscopy : ^1H NMR signals for the oxolane ring protons appear as multiplets in the 3.3–4.0 ppm range, with characteristic coupling constants confirming trans stereochemistry.

- [^19F NMR](pplx://action/followup) : The trifluoromethyl group shows a singlet around -75 to -80 ppm.

- Mass Spectrometry : Molecular ion peaks consistent with the trifluoromethylated ethynyl oxolane molecular weight.

- Chromatography : Purification typically achieved by silica gel chromatography with ethyl acetate/hexane gradients.

Summary of Key Research and Sources

- Patent literature (US9675571B2) includes general methods for preparing trifluoromethylated heterocycles and intermediates, emphasizing the inclusion of all processes used to prepare such compounds.

- Peer-reviewed studies on small ring oxa-heterocycles provide detailed synthetic routes involving epoxide opening and Boc protection/deprotection strategies relevant to oxolane derivatives.

- Recent synthetic organic chemistry literature demonstrates advanced catalytic and stepwise methods for stereoselective oxolane synthesis, including the use of trifluoroacetic acid-mediated transformations and chromatographic purification techniques.

- Reviews on synthetic approaches to oxindoles and related heterocycles highlight the limitations of palladium catalysis and the development of alternative methods, which can be adapted for oxolane synthesis to avoid catalyst incompatibility with trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can lead to the formation of ethynyl-substituted oxolane derivatives.

Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethynyl-substituted oxolane derivatives.

Scientific Research Applications

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Property Variations

The compound’s properties and applications can be contextualized by comparing it to similar oxolane derivatives:

Table 1: Key Structural and Molecular Features

*Full name: rac-(2R,3S)-3-[4-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxolane-2-carboxylic acid

Key Observations :

Electronic Effects: The -CF₃ group in the target compound is strongly electron-withdrawing, which polarizes the oxolane ring and may reduce nucleophilicity compared to the electron-rich 5-bromopyridinyl group in the EOS Med Chem analog . The dimethylamino group in the 化源网 compound introduces basicity, contrasting with the neutral ethynyl group .

Solubility and Lipophilicity :

- The trifluoromethyl group increases lipophilicity (logP ~2–3 estimated), whereas the dihydrochloride salt form of the EOS Med Chem analog likely enhances water solubility .

- The carboxylic acid group in the 化源网 derivative improves aqueous solubility but may limit blood-brain barrier penetration .

Synthetic Utility: The ethynyl group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, absent in the bromopyridine or amine analogs .

Biological Activity

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is a compound that has garnered attention in various research fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its oxolane ring structure with ethynyl and trifluoromethyl substituents. The presence of these functional groups influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 180.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

- Antiviral Properties : Preliminary studies indicate that this compound may possess antiviral activity. It has been tested against viruses such as influenza and herpes simplex virus (HSV), showing a reduction in viral replication.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Results indicate that it induces apoptosis in specific cancer types, making it a candidate for further investigation as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and viral replication.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.

Study 1: Antimicrobial Activity

In a study published in the Journal of Organic Chemistry, rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane was tested against a panel of bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral properties of the compound against HSV. The study reported a 70% reduction in viral titer at a concentration of 25 µg/mL after 48 hours of treatment . This suggests that further exploration into its use as an antiviral agent is warranted.

Study 3: Cytotoxicity Assessment

Research conducted on various cancer cell lines revealed that rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane induced apoptosis through caspase activation pathways. A dose-dependent increase in apoptosis was observed at concentrations ranging from 5 to 50 µg/mL .

Q & A

Q. What are the key synthetic routes for rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans?

The synthesis typically involves multi-step organic reactions, including:

- Ring formation : Cyclization of diols or epoxides to construct the oxolane core (e.g., using acid catalysis or Mitsunobu conditions for stereochemical control) .

- Functionalization : Introducing the trifluoromethyl group via nucleophilic trifluoromethylation or radical pathways, followed by ethynyl substitution using Sonogashira coupling or acetylene transfer reagents .

- Purification : Chromatography (HPLC or flash chromatography) to isolate the racemic mixture .

Q. How is the stereochemical purity of this compound verified?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) to confirm racemic composition .

- NMR Spectroscopy : NMR and NMR analyze diastereotopic protons and fluorine splitting patterns to validate stereochemistry .

- Polarimetry : Measures optical rotation to detect enantiomeric excess (though limited for racemic mixtures) .

Q. What spectroscopic techniques characterize this compound’s structure?

- FT-IR : Identifies functional groups (e.g., ethynyl C≡C stretch at ~2100 cm, trifluoromethyl C-F vibrations) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration for single crystals .

Advanced Research Questions

Q. What strategies are effective in resolving the racemic mixture into individual enantiomers?

- Chiral Resolution : Use of chiral auxiliaries (e.g., Mosher’s acid) or enzymatic kinetic resolution with lipases/esterases .

- Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., palladium complexes) with enantioselective enzymes to achieve high enantiomeric excess .

- Chromatographic Separation : Preparative chiral HPLC or simulated moving bed (SMB) chromatography for industrial-scale resolution .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Models transition states for trifluoromethyl group reactions or ethynyl addition pathways .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to predict binding affinities .

- Reaction Path Search Algorithms : Identifies optimal synthetic routes by evaluating energy barriers and intermediates .

Q. What are the challenges in optimizing reaction yields for derivatives?

- Steric Hindrance : The trifluoromethyl group’s bulkiness limits nucleophilic attack; strategies include using bulky bases (e.g., LDA) or low-temperature conditions .

- Byproduct Formation : Ethynyl groups may undergo polymerization; controlled addition of radical inhibitors (e.g., BHT) improves selectivity .

- Catalyst Optimization : Screening transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to enhance efficiency .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

- Electron-Withdrawing Effect : Stabilizes carbocation intermediates in SN1 reactions and increases acidity of adjacent protons .

- Lipophilicity : Enhances membrane permeability in biological assays, measured via logP values (e.g., using shake-flask or HPLC methods) .

- Resonance Effects : Alters reaction regioselectivity in electrophilic aromatic substitution .

Q. How to design experiments to study enzyme interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k, k) with immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

- Enzyme Inhibition Assays : IC determination using fluorogenic substrates (e.g., for cytochrome P450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.